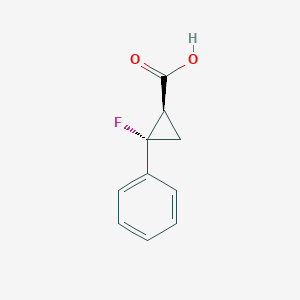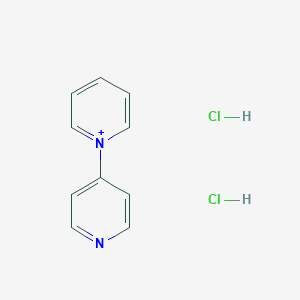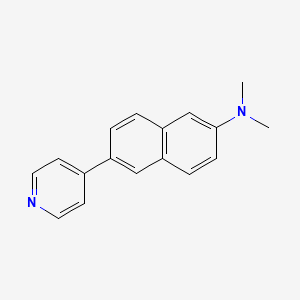
3-Bromo-1H-pyrrol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1H-pyrrol-2-ol is a heterocyclic organic compound that features a bromine atom attached to the third position of a pyrrole ring, with a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrol-2-ol typically involves the bromination of 1H-pyrrol-2-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1H-pyrrol-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 3-substituted pyrrol-2-ol derivatives.
Oxidation: Formation of 3-bromo-1H-pyrrol-2-one.
Reduction: Formation of 1H-pyrrol-2-ol or 3-bromo-1H-pyrrole.
Applications De Recherche Scientifique
3-Bromo-1H-pyrrol-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antiviral, anticancer, and antimicrobial agents.
Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study enzyme mechanisms and as a ligand in the development of metal complexes for catalysis.
Mécanisme D'action
The mechanism of action of 3-Bromo-1H-pyrrol-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrol-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-1H-pyrrol-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Iodo-1H-pyrrol-2-ol:
Uniqueness
3-Bromo-1H-pyrrol-2-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and its potential as a versatile intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C4H4BrNO |
|---|---|
Poids moléculaire |
161.98 g/mol |
Nom IUPAC |
3-bromo-1H-pyrrol-2-ol |
InChI |
InChI=1S/C4H4BrNO/c5-3-1-2-6-4(3)7/h1-2,6-7H |
Clé InChI |
GYFFSLBYIIAISE-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


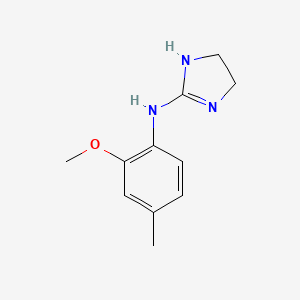

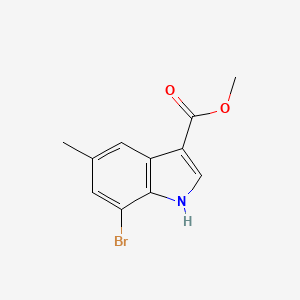

![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)



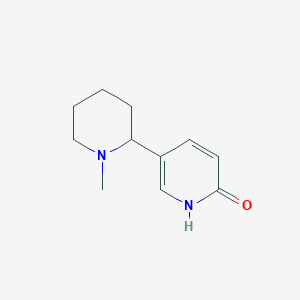
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
